molecular formula C7H4FN B1448359 4-Ethynyl-2-fluoropyridine CAS No. 1231192-86-1

4-Ethynyl-2-fluoropyridine

Cat. No.: B1448359
CAS No.: 1231192-86-1
M. Wt: 121.11 g/mol
InChI Key: ILBPOVDTQFWVJC-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoropyridine is an organic compound with the molecular formula C7H4FN. It is characterized by the presence of an ethynyl group (-C≡CH) attached to the fourth carbon of a pyridine ring, which also has a fluorine atom at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynyl-2-fluoropyridine can be synthesized through several methods, including the following:

  • Halogenation and Subsequent Dehalogenation: Starting with 2-fluoropyridine, halogenation at the 4-position followed by dehalogenation can yield the desired product.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between 2-fluoropyridine and acetylene derivatives can produce this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves the use of specific catalysts, solvents, and temperature control to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-fluoropyridine undergoes various chemical reactions, including:

  • Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution Reactions: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are typical reagents.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound-4-carboxylic acid or this compound-4-one.

  • Reduction: this compound-4-ol or this compound-4-amine.

  • Substitution: 4-Ethynyl-2-hydroxypyridine or 4-ethynyl-2-aminopyridine.

Scientific Research Applications

4-Ethynyl-2-fluoropyridine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.

  • Industry: The compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

4-Ethynyl-2-fluoropyridine is similar to other fluorinated pyridines, such as 2-ethynyl-4-fluoropyridine and 2-fluoropyridine. its unique combination of the ethynyl group and fluorine atom at specific positions on the pyridine ring distinguishes it from these compounds. This uniqueness can lead to different chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Ethynyl-4-fluoropyridine

  • 2-Fluoropyridine

  • 4-Ethynylpyridine

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Properties

IUPAC Name

4-ethynyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBPOVDTQFWVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231192-86-1
Record name 4-ethynyl-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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